molecular formula C12H16N2O6S B6986752 N-methoxy-3-nitro-N-(oxolan-3-ylmethyl)benzenesulfonamide

N-methoxy-3-nitro-N-(oxolan-3-ylmethyl)benzenesulfonamide

Cat. No.: B6986752
M. Wt: 316.33 g/mol
InChI Key: VWEPNOUKCGUOAD-UHFFFAOYSA-N
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Description

N-methoxy-3-nitro-N-(oxolan-3-ylmethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a methoxy group, a nitro group, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-methoxy-3-nitro-N-(oxolan-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S/c1-19-13(8-10-5-6-20-9-10)21(17,18)12-4-2-3-11(7-12)14(15)16/h2-4,7,10H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEPNOUKCGUOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON(CC1CCOC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-3-nitro-N-(oxolan-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the nitration of a methoxy-substituted benzene derivative, followed by sulfonamide formation and subsequent attachment of the oxolan-3-ylmethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification methods is crucial to achieving the desired product quality and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-3-nitro-N-(oxolan-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-methoxy-3-nitro-N-(oxolan-3-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methoxy-3-nitro-N-(oxolan-3-ylmethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-3-nitrobenzenesulfonamide: Lacks the oxolan-3-ylmethyl group, which may affect its reactivity and applications.

    N-methoxy-N-(oxolan-3-ylmethyl)benzenesulfonamide:

Uniqueness

N-methoxy-3-nitro-N-(oxolan-3-ylmethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both a nitro group and an oxolan-3-ylmethyl group distinguishes it from other similar compounds and may enhance its utility in various research and industrial contexts.

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